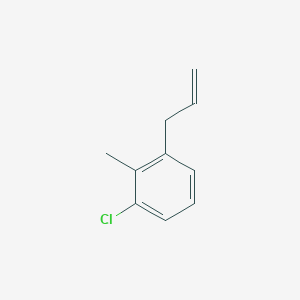

1-ALLYL-3-CHLORO-2-METHYLBENZENE

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2-methyl-3-prop-2-enylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl/c1-3-5-9-6-4-7-10(11)8(9)2/h3-4,6-7H,1,5H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRLIBEBJLMFTLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)CC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Allyl 3 Chloro 2 Methylbenzene and Its Structural Analogues

Transition Metal-Catalyzed Cross-Coupling Strategies for Arylation of Allylic Systems

Cross-coupling reactions catalyzed by transition metals are fundamental for constructing carbon-carbon and carbon-heteroatom bonds. acs.org While traditional methods often require pre-functionalized coupling partners like organoboron or organotin compounds, newer strategies aim for greater efficiency and atom economy. upenn.edu The arylation of allylic systems is a key transformation in this field, enabling the direct linkage of an aryl group (like 3-chloro-2-methylphenyl) to an allyl moiety.

Palladium-catalyzed reactions are among the most powerful methods for forming C-C bonds and have been extensively developed for the allylation of aryl halides. rsc.org These reactions typically involve the oxidative addition of an aryl halide to a palladium(0) species, followed by transmetalation with an allylic partner and subsequent reductive elimination to yield the allylated arene. acs.org

The palladium-catalyzed reaction of allyl(phenyl)germanes with aryl halides presents a viable method for allylation. In a Heck-type transfer mechanism, the allyl group is selectively transferred to the aryl halide. For instance, the coupling of allyl(phenyl)germanes with aryl halides can be achieved in 1,4-dioxane (B91453) using an aqueous sodium hydroxide (B78521) (NaOH) solution and a palladium catalyst, resulting in the formation of allylated aryls. researchgate.net These organogermane compounds can be prepared by treating chloro(phenyl)germanes with allylmagnesium bromide. researchgate.net

Further studies have shown that these allyl(phenyl)germanes can transfer their allyl groups to aryl iodides in the presence of either sodium hydroxide or tetrabutylammonium (B224687) fluoride (B91410) (TBAF). fiu.edu This demonstrates the versatility of the activation method for the germanium-carbon bond cleavage necessary for the coupling reaction. fiu.edu

| Aryl Halide | Allylating Agent | Catalyst | Base/Activator | Solvent | Product | Ref |

| Aryl Halide | Allyl(phenyl)germane | Pd Catalyst | aq. NaOH | 1,4-Dioxane | Allylated Aryl | researchgate.net |

| Aryl Iodide | Allyl(phenyl)germane | Pd Catalyst | TBAF | Toluene | Allylated Aryl | fiu.edu |

A highly effective method for the allylation of aryl halides involves the use of allylindium reagents generated in situ. These reagents are formed from the reaction of indium metal with allyl halides and serve as excellent cross-coupling partners in palladium-catalyzed reactions. acs.orgorganic-chemistry.org This approach is advantageous due to the availability, ease of handling, high reactivity, and low toxicity of allylindium reagents compared to alternatives like allylstannanes. acs.org

Optimal conditions for this coupling have been identified. The best results are typically obtained using a catalyst system composed of 2% tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct (Pd₂dba₃CHCl₃) and 16% triphenylphosphine (B44618) (Ph₃P), with the addition of 3 equivalents of lithium chloride (LiCl) in dimethylformamide (DMF) at 100 °C. acs.orgorganic-chemistry.orgacs.org A variety of palladium complexes, including Pd(PPh₃)₄, PdCl₂, and Pd(OAc)₂, also show good catalytic activity. acs.org The choice of ligand is crucial, with triphenylphosphine generally providing the best outcomes. acs.org This method is compatible with a range of functional groups on the aryl halide, although electron-withdrawing groups can enhance the reaction rate. organic-chemistry.orgnih.gov

| Catalyst (mol %) | Ligand (mol %) | Additive (equiv) | Yield (%) | Ref |

| PdCl₂ (5) | - | - | 75 | acs.org |

| Pd(OAc)₂ (5) | - | - | 78 | acs.org |

| Pd(PPh₃)₄ (4) | - | - | 90 | acs.org |

| Pd₂dba₃CHCl₃ (2) | PPh₃ (16) | LiCl (3) | 94 | acs.org |

| Pd₂dba₃CHCl₃ (2) | P(o-tol)₃ (16) | LiCl (3) | 85 | acs.org |

| Pd₂dba₃CHCl₃ (2) | dppe (8) | LiCl (3) | 65 | acs.org |

Table 1: Effect of Catalyst and Ligand on the Pd-Catalyzed Coupling of 1-Iodonaphthalene with Allylindium. acs.org

Silicon-based reagents offer a practical and less toxic alternative to boron- and tin-based compounds for cross-coupling reactions. illinois.edu Sodium salts of allyldimethylsilanol and 2-butenyldimethylsilanol have been shown to undergo palladium-catalyzed cross-coupling with a variety of aryl bromides to produce allylated and crotylated arenes. nih.gov The reaction of allyldimethylsilanolate requires optimized conditions, typically using 2.5 mol % of allylpalladium chloride dimer as the catalyst in dimethoxyethane (DME) at 85 °C, affording yields from 7% to 95%. nih.gov

A key feature of using silicon-based reagents is the ability to control regioselectivity. Allylic trifluorosilanes, when coupled with organic halides, can yield either the α- or γ-coupled product with high selectivity based on the choice of ligand. nih.gov For example, using triphenylphosphine (Ph₃P) as a ligand directs the reaction to the γ-position, while bidentate phosphine (B1218219) ligands like 1,3-bis(diphenylphosphino)propane (B126693) (dppp) favor the formation of the α-substituted product. core.ac.uk Mechanistic studies on enantiomerically enriched allylic silanes have revealed that the transmetalation step proceeds through an electrophilic attack of palladium exclusively at the γ-carbon, following a syn SE' mechanism. nih.govnih.gov

| Aryl Bromide | Catalyst (mol %) | Solvent | Temperature (°C) | Yield (%) | Ref |

| 4-Bromoanisole | [Pd(allyl)Cl]₂ (2.5) | DME | 85 | 95 | nih.gov |

| 4-Bromotoluene | [Pd(allyl)Cl]₂ (2.5) | DME | 85 | 87 | nih.gov |

| Bromobenzene | [Pd(allyl)Cl]₂ (2.5) | DME | 85 | 84 | nih.gov |

| 4-Bromobenzonitrile | [Pd(allyl)Cl]₂ (2.5) | DME | 85 | 72 | nih.gov |

| 2-Bromonaphthalene | [Pd(allyl)Cl]₂ (2.5) | DME | 85 | 91 | nih.gov |

Table 2: Palladium-Catalyzed Coupling of Sodium Allyldimethylsilanolate with Various Aryl Bromides. nih.gov

Palladium-catalyzed cross-coupling reactions performed in aqueous media represent a significant advancement in green chemistry. The use of an amphiphilic resin-supported palladium-phosphine complex allows for the efficient coupling of aryl halides and allylic acetates with arylboron reagents in water, often at room temperature. kyoto-u.ac.jpacs.orgscispace.com This catalytic system demonstrates high activity for Suzuki-Miyaura couplings of aryl halides with arylboronic acids and for the allylic arylation of allyl acetates. kyoto-u.ac.jpscispace.com

The reaction of allyl acetate (B1210297) and its substituted derivatives with arylboron reagents proceeds effectively in an aqueous solution of potassium carbonate. kyoto-u.ac.jp The amphiphilic nature of the catalyst, which combines a hydrophobic polystyrene matrix with hydrophilic polyethylene (B3416737) glycol (PEG) chains, is crucial for its efficacy in water. scispace.com This allows the organic substrates to concentrate in the hydrophobic core where the reaction occurs, while the catalyst interacts with the aqueous base at the interface. scispace.com

| Aryl Halide | Arylboron Reagent | Catalyst | Base | Solvent | Yield (%) | Ref |

| Iodobenzene | Phenylboronic Acid | Pd-PEP (2 mol%) | KOH | Water | 88 | kyoto-u.ac.jp |

| Bromobenzene | Phenylboronic Acid | Pd-PEP (3 mol%) | K₂CO₃ | Water | 91 | kyoto-u.ac.jp |

| 4-Iodoanisole | Phenylboronic Acid | Pd-PEP (2 mol%) | KOH | Water | 96 | kyoto-u.ac.jp |

| Allyl Acetate | (4-methoxyphenyl)boronic acid | Pd-PEP (3 mol%) | K₂CO₃ | Water | 96 | kyoto-u.ac.jp |

| Allyl Acetate | (4-cyanophenyl)boronic acid | Pd-PEP (3 mol%) | K₂CO₃ | Water | 94 | kyoto-u.ac.jp |

Table 3: Arylation of Aryl Halides and Allyl Acetates with Arylboron Reagents in Water using an Amphiphilic Resin-Supported Pd-Catalyst (Pd-PEP). kyoto-u.ac.jp

The efficiency, selectivity, and scope of palladium-catalyzed allylation reactions are profoundly influenced by the design of the catalyst and its associated ligands. organic-chemistry.orgacs.org The development of bulky biarylphosphine ligands, for instance, has been instrumental in creating highly active catalysts for a broad range of cross-coupling reactions. nih.gov These ligands are often simple to synthesize and allow for the rational tuning of steric and electronic properties, which can be used to control the outcome of the reaction, such as achieving high α- or γ-selectivity in the allylation of aryl halides. nih.gov

For specific reactions, certain ligand and catalyst combinations have proven superior. In the coupling with in situ generated allylindium reagents, the combination of Pd₂dba₃CHCl₃ and triphenylphosphine is highly effective. organic-chemistry.orgacs.org For retro-allylation reactions involving homoallyl alcohols, a catalyst system of palladium acetate (Pd(OAc)₂) and tricyclohexylphosphine (B42057) (PCy₃) significantly expands the scope to include electron-rich aryl chlorides. acs.org The development of specialized ligands is crucial for overcoming challenges such as the activation of stable C-O bonds in allylic ethers or facilitating reactions with traditionally difficult substrates. acs.orgnih.gov The intimate interplay between the ligand, substrate, and metal center is a key focus of modern catalyst design to achieve transformations that are not possible with simpler systems. nih.gov

| Catalyst System | Reaction Type | Key Advantages | Ref |

| Pd₂dba₃CHCl₃ / PPh₃ | Allylation with Allylindium Reagents | High efficiency and yield for a variety of aryl halides. | organic-chemistry.orgacs.org |

| Pd(OAc)₂ / PCy₃ | Retro-allylation with Homoallyl Alcohols | Expands substrate scope to include electron-rich aryl chlorides. | acs.org |

| Pd / Bulky Biarylphosphine Ligands | Suzuki-Miyaura Allylation | Allows for high and tunable regioselectivity (α- vs. γ-). | nih.gov |

| [Pd(allyl)Cl]₂ | Allylation with Allylic Silanolates | Effective for coupling with aryl bromides. | nih.gov |

| Amphiphilic Resin-Supported Pd-Phosphine | Suzuki & Allylic Arylation | Enables efficient reaction in aqueous media at room temperature. | kyoto-u.ac.jp |

Table 4: Comparison of Selected Catalyst/Ligand Systems for Palladium-Catalyzed Allylation.

Nickel-Catalyzed Approaches to Substituted Allylbenzenes

Nickel-catalyzed cross-coupling reactions are a cornerstone for the synthesis of allylbenzene (B44316) derivatives. sioc-journal.cn These reactions typically involve the coupling of an aryl halide or another suitable aryl electrophile with an allylic partner. Pincer-type nickel(II) complexes, for instance, have been shown to effectively catalyze the reaction between allylic aryl ethers and arylmagnesium reagents, yielding allylbenzene derivatives in high yields. nih.govdntb.gov.ua The reaction's regioselectivity, which determines the final product's structure, can be influenced by the specific nickel catalyst and ligands used. For example, a β-aminoketonato nickel(II) complex with a diphenylphosphino group promotes the formation of linear products from substituted cinnamyl ethers. nih.govdntb.gov.ua

Recent advancements have expanded the scope of nickel catalysis to include the direct substitution of allylic alcohols with various nucleophiles, including nitriles, providing access to complex structures bearing α-tertiary or quaternary carbon centers. nih.gov Furthermore, nickel-catalyzed intermolecular allylic substitution of simple, unactivated alkenes has been developed, offering a direct route to 1,4-dienes. organic-chemistry.orgnih.gov This method is significant for its use of readily available starting materials and its high selectivity. organic-chemistry.orgnih.gov

The general mechanism for these nickel-catalyzed allylations is thought to proceed through the formation of a π-allyl nickel intermediate. nih.govdntb.gov.ua The choice of ligands and reaction conditions can influence the stability and reactivity of this intermediate, thereby controlling the reaction's outcome.

Cobalt-Catalyzed Cross-Coupling of Aromatic Halides and Allylic Acetates

Cobalt catalysis has emerged as a valuable alternative for the synthesis of allylbenzenes, offering a less toxic option compared to some other transition metals. acs.org Cobalt-catalyzed cross-coupling reactions between aryl halides (both bromides and chlorides) and allylic acetates proceed under mild conditions to produce allylaromatic compounds. acs.orgnih.gov This method is notable for its tolerance of various functional groups on the aromatic ring. acs.org

The reaction typically requires a reducing agent, with a Co-Zn system being effective for aryl bromides and a Co-Fe-Mn system for aryl chlorides. acs.org The process can be carried out electrochemically or through chemical reduction. The electrochemical approach involves the reduction of a mixture of the aryl halide and allylic acetate in the presence of a cobalt halide catalyst and pyridine (B92270) as a ligand. nih.govacs.org The chemical method provides a non-electrochemical alternative for this transformation. acs.orgnih.gov While the precise mechanism is still under investigation, it is believed to involve the generation of a low-valent cobalt species that activates the aryl halide. acs.org

Grignard Reagent-Based Allylation of Aryl Halides

Grignard reagents are highly reactive organometallic compounds that are widely used in the formation of carbon-carbon bonds. researchgate.net The allylation of aryl Grignard reagents provides a direct route to allylbenzenes. rsc.org This method typically involves the reaction of an arylmagnesium halide with an allylic electrophile, such as an allyl halide or allyl ether. rsc.orgnih.gov

Transition metals like iron, copper, and nickel are often employed as catalysts to facilitate this cross-coupling. rsc.orgresearchgate.net Iron catalysts, being abundant and having low toxicity, are particularly attractive for sustainable synthesis. rsc.org Iron-catalyzed allylation of aryl Grignard reagents with various allylic electrophiles, including phosphates, acetates, and halides, proceeds with high regioselectivity. rsc.org However, sterically hindered Grignard reagents can present challenges, sometimes leading to reduced yields or no reaction. rsc.org

Nucleophilic Aromatic Substitution Pathways in Chloro-Methylbenzene Systems

Nucleophilic aromatic substitution (SNAr) offers another avenue for the synthesis of substituted benzenes. This reaction involves the replacement of a leaving group on an aromatic ring by a nucleophile. vaia.com The reactivity of the aromatic ring towards nucleophilic attack is a key factor in these transformations.

Mechanistic Considerations for Nucleophilic Attack on Substituted Chlorotoluenes

The mechanism of nucleophilic aromatic substitution on chlorotoluenes can proceed through different pathways, primarily the addition-elimination and the elimination-addition (benzyne) mechanisms. chemistrysteps.com

The addition-elimination mechanism involves the attack of a nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. chemistrysteps.comlibretexts.org The presence of electron-withdrawing groups on the aromatic ring is typically required to stabilize this intermediate and facilitate the reaction. vaia.comchemistrysteps.com The subsequent departure of the leaving group restores the aromaticity of the ring. chemistrysteps.com

The elimination-addition mechanism , or benzyne (B1209423) mechanism , occurs under strongly basic conditions, such as with sodium amide (NaNH₂) or potassium amide (KNH₂). chemistrysteps.comvaia.com This pathway involves the initial deprotonation of a hydrogen atom ortho to the leaving group, followed by the elimination of the leaving group to form a highly reactive benzyne intermediate. vaia.commasterorganicchemistry.com The nucleophile then attacks one of the carbons of the triple bond in the benzyne, leading to the final product. chemistrysteps.comvaia.com An interesting feature of the benzyne mechanism is that it can lead to a mixture of constitutional isomers, as the nucleophile can attack either carbon of the triple bond. chemistrysteps.com For example, the reaction of p-chlorotoluene with a strong base can yield a mixture of meta- and para-substituted products. libretexts.orgmasterorganicchemistry.com

Influence of Remote Substituents on Aromatic Ring Reactivity

Substituents on the aromatic ring that are not directly at the site of reaction can significantly influence the rate and outcome of nucleophilic aromatic substitution. unilag.edu.ng These "remote" substituents exert their effects through a combination of inductive and resonance effects. libretexts.org

Electron-withdrawing groups , such as nitro (-NO₂) or cyano (-CN) groups, increase the reactivity of the ring towards nucleophilic attack by stabilizing the negatively charged Meisenheimer intermediate in the addition-elimination mechanism. chemistrysteps.comlibretexts.org This stabilization is most effective when the withdrawing group is positioned ortho or para to the leaving group, allowing for delocalization of the negative charge through resonance. libretexts.org

Electron-donating groups , such as alkyl (-R) or alkoxy (-OR) groups, generally decrease the reactivity of the ring towards nucleophilic attack by destabilizing the negatively charged intermediate. libretexts.org However, in the context of the benzyne mechanism, the position of the substituent can direct the regioselectivity of the nucleophilic attack on the benzyne intermediate. masterorganicchemistry.com

Alternative Chemical Transformations for the Introduction of Allyl and Chloro Groups

Beyond the primary methods discussed, other chemical transformations can be employed to introduce allyl and chloro groups onto an aromatic ring.

Introduction of an Allyl Group:

Friedel-Crafts Allylation: While direct Friedel-Crafts alkylation with allyl chloride in the presence of a Lewis acid catalyst can lead to a mixture of products, including chloropropylbenzene and propenylbenzene, the use of allyl borate (B1201080) as the allylating agent in the presence of a Friedel-Crafts catalyst offers a more controlled method for the allylation of benzene (B151609) and its homologues. google.com Another approach involves starting with an alkene and a strong acid to generate a carbocation for the alkylation. lumenlearning.com

From other functional groups: An existing functional group on the benzene ring can be converted into an allyl group. For example, an aryl ketone can be reduced to an alkane, and while this doesn't directly produce an allyl group, it illustrates the principle of functional group interconversion. masterorganicchemistry.com

Introduction of a Chloro Group:

Electrophilic Aromatic Substitution: The direct chlorination of a substituted benzene ring can be achieved through electrophilic aromatic substitution using chlorine (Cl₂) and a Lewis acid catalyst like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). msu.edu The position of chlorination will be directed by the existing substituents on the ring.

Sandmeyer Reaction: An amino group on the aromatic ring can be converted to a chloro group via the Sandmeyer reaction. This involves the diazotization of the amine with nitrous acid (HONO) followed by treatment with copper(I) chloride (CuCl). masterorganicchemistry.com This method is particularly useful for introducing a chlorine atom at a specific position that might not be accessible through direct chlorination.

Data Tables

Table 1: Cobalt-Catalyzed Allylation of Aryl Halides

| Aryl Halide | Allylic Partner | Reducing Agent | Solvent | Product |

| Aryl Bromide | Allylic Acetate | Zinc (Zn) | Acetonitrile | Allylaromatic |

| Aryl Chloride | Allylic Acetate | Cobalt-Iron-Manganese (Co-Fe-Mn) | Acetonitrile/Pyridine | Allylaromatic |

Data compiled from references acs.orgnih.gov.

Table 2: Nucleophilic Aromatic Substitution of Chlorotoluenes

| Substrate | Reagent | Conditions | Mechanism | Major Product(s) |

| p-Chlorotoluene | NaOH | High Temperature | Nucleophilic Substitution | o-Cresol, m-Cresol |

| p-Chlorotoluene | KNH₂ / NH₃ (liq) | - | Benzyne | p-Toluidine, m-Toluidine |

| m-Chlorotoluene | KNH₂ / NH₃ (liq) | - | Benzyne | o-Toluidine, m-Toluidine, p-Toluidine |

Data compiled from references vaia.comlibretexts.orgvaia.comaskfilo.com.

Mechanistic Investigations of Chemical Transformations Involving 1 Allyl 3 Chloro 2 Methylbenzene

Oxidative Processes and Functional Group Interconversions

The allyl group of 1-allyl-3-chloro-2-methylbenzene is susceptible to a variety of oxidative transformations, which can lead to a range of functionalized products. These reactions are fundamental in synthetic organic chemistry for introducing oxygen-containing moieties.

Epoxidation: The reaction of the double bond in the allyl group with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would be expected to form an epoxide. This electrophilic addition of an oxygen atom would yield 2-((3-chloro-2-methylphenyl)methyl)oxirane.

Dihydroxylation: The allyl group can be converted to a diol through syn- or anti-dihydroxylation. Syn-dihydroxylation can be achieved using reagents like osmium tetroxide (OsO₄) followed by a reducing agent (e.g., NaHSO₃), or potassium permanganate (B83412) (KMnO₄) under cold, alkaline conditions. This would produce 1-(3-chloro-2-methylphenyl)propane-2,3-diol. Anti-dihydroxylation can be accomplished by the aforementioned epoxidation followed by acid-catalyzed hydrolysis of the epoxide ring.

Oxidative Cleavage: The double bond of the allyl group can be cleaved by strong oxidizing agents like ozone (O₃) followed by a workup step, or by hot, acidic potassium permanganate. Ozonolysis followed by a reductive workup (e.g., with zinc or dimethyl sulfide) would yield (3-chloro-2-methylphenyl)acetaldehyde and formaldehyde. An oxidative workup (e.g., with hydrogen peroxide) would produce (3-chloro-2-methylphenyl)acetic acid.

Laccase-based biocatalytic reactions, in the presence of mediators, have been shown to oxidize allylbenzene (B44316) derivatives. mdpi.com These reactions can lead to hydroxylation of the propenyl side chain or oxidative cleavage to form the corresponding benzaldehyde (B42025) derivative. mdpi.com For instance, the oxidation of methyl eugenol, an allylbenzene derivative, can yield veratraldehyde through oxidative cleavage. mdpi.com A hypothetical mechanism for such an oxidation of an allylbenzene involves initial oxidation at the allylic position or isomerization followed by oxidation. mdpi.com

Radical Mediated Reactions and Allylic Functionalization

The allylic position of this compound is a key site for radical reactions due to the resonance stabilization of the resulting allylic radical. libretexts.org This stability makes allylic C-H bonds weaker than typical alkyl C-H bonds, rendering them susceptible to selective functionalization. masterorganicchemistry.com

Allylic Bromination: A common method for introducing a bromine atom at the allylic position is through the use of N-bromosuccinimide (NBS) in the presence of a radical initiator like light or heat. masterorganicchemistry.comucalgary.ca This reaction, known as the Wohl-Ziegler reaction, proceeds via a radical chain mechanism. libretexts.orgucalgary.ca The purpose of NBS is to provide a low, constant concentration of bromine, which favors allylic substitution over addition to the double bond. libretexts.orgmasterorganicchemistry.com The reaction of this compound with NBS would be expected to yield 1-(3-bromoallyl)-3-chloro-2-methylbenzene. Due to the resonance stabilization of the intermediate allylic radical, a mixture of isomeric products could potentially be formed. libretexts.org

Radical Addition: In contrast to the substitution reactions at the allylic position, radical addition across the double bond can also occur. For example, the radical-initiated addition of HBr proceeds via an anti-Markovnikov mechanism to yield 1-(2-bromopropyl)-3-chloro-2-methylbenzene.

The mechanism for radical allylic halogenation involves three main steps: initiation, propagation, and termination. ucalgary.cauky.edu

Initiation: Homolytic cleavage of the halogen-halogen bond (e.g., Br-Br) by heat or UV light to generate two halogen radicals. ucalgary.ca

Propagation: A halogen radical abstracts an allylic hydrogen to form a resonance-stabilized allyl radical. This radical then reacts with a molecule of the halogen to form the allyl halide product and a new halogen radical, which continues the chain reaction. ucalgary.cauky.edu

Termination: The reaction is terminated by the combination of any two radical species. ucalgary.ca

Nucleophilic Substitution Pathways on Allylic and Benzylic Halides

Derivatives of this compound, particularly those with a halogen on the propyl side chain (allylic halides) or on the methyl group (benzylic halides), are expected to be reactive towards nucleophiles. The reactivity of allyl halides toward nucleophilic substitution is generally greater than that of alkyl halides due to the resonance stabilization of the resulting allyl carbocation in an Sₙ1 reaction. iitmanagement.com

The specific pathway for nucleophilic substitution, either Sₙ1 (unimolecular) or Sₙ2 (bimolecular), depends on the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent.

Sₙ1 Reactivity: Tertiary and secondary allylic or benzylic halides are prone to undergo Sₙ1 reactions, especially in the presence of a weak nucleophile and a polar protic solvent. khanacademy.orgncert.nic.in The rate-determining step is the formation of a carbocation, which is stabilized by resonance in the case of allylic and benzylic systems. For example, the hydrolysis of a tertiary benzylic halide would proceed readily via an Sₙ1 mechanism. khanacademy.org

Sₙ2 Reactivity: Primary allylic and benzylic halides are more likely to react via an Sₙ2 mechanism, which involves a backside attack by the nucleophile in a single concerted step. khanacademy.orgbyjus.com Strong nucleophiles and polar aprotic solvents favor this pathway. The reactivity order for Sₙ2 reactions is generally primary > secondary > tertiary due to steric hindrance. ncert.nic.inbyjus.com

The table below summarizes the expected reactivity of hypothetical halogenated derivatives of this compound in nucleophilic substitution reactions.

| Substrate | Expected Major Pathway | Rationale |

| 1-(3-bromoallyl)-3-chloro-2-methylbenzene | Sₙ2 | Primary allylic halide, accessible to nucleophilic attack. |

| 1-(1-bromoallyl)-3-chloro-2-methylbenzene | Sₙ1/Sₙ2 | Secondary allylic halide, can proceed via either pathway depending on conditions. |

| 1-allyl-3-chloro-2-(bromomethyl)benzene | Sₙ2 | Primary benzylic halide, reactive towards Sₙ2 displacement. |

Electronic Factors: The presence of the electron-withdrawing chloro group on the benzene (B151609) ring will have a modest influence on the rate of nucleophilic substitution at the allylic or benzylic positions. For a benzylic halide, an electron-withdrawing group would slightly destabilize the developing positive charge in an Sₙ1 transition state, thus slowing the reaction. Conversely, it would have a minor rate-enhancing effect on an Sₙ2 reaction by withdrawing electron density from the reaction center.

Steric Factors: The methyl group at the ortho position to the allyl group introduces steric hindrance. This could potentially slow down Sₙ2 reactions at a benzylic position due to crowding around the reaction center. For Sₙ1 reactions, this steric strain might be relieved upon formation of the planar carbocation, potentially increasing the reaction rate. In Sₙ2 reactions, bulky substituents on the carbon atom bearing the leaving group hinder the approach of the nucleophile, slowing down the reaction. byjus.com

Electrophilic Aromatic Substitution on the Methyl-Chlorobenzene Moiety

The benzene ring of this compound can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the ring. minia.edu.eg The rate and regioselectivity of this reaction are governed by the directing effects of the substituents already present: the allyl group, the chloro group, and the methyl group.

The general mechanism for EAS involves two steps:

Attack of the electrophile by the π-electron system of the aromatic ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. masterorganicchemistry.com This step is typically the rate-determining step. minia.edu.egmasterorganicchemistry.com

Deprotonation of the sigma complex to restore the aromaticity of the ring. masterorganicchemistry.com

Directing Effects of Substituents:

Methyl Group (-CH₃): An activating group that directs incoming electrophiles to the ortho and para positions. It is an electron-donating group through induction and hyperconjugation.

Allyl Group (-CH₂CH=CH₂): An activating group that also directs ortho and para. It is considered a weak activating group.

Chloro Group (-Cl): A deactivating group that directs ortho and para. iitmanagement.com It withdraws electron density through induction but donates electron density through resonance. The inductive effect is stronger, making the ring less reactive than benzene.

In this compound, the positions on the ring are influenced by these three substituents. The most likely positions for electrophilic attack would be those that are activated by the methyl and allyl groups and not strongly deactivated. The positions ortho and para to the methyl and allyl groups are favored. The chloro group, being a deactivator, will slow down the reaction but still direct to the ortho and para positions relative to itself. iitmanagement.com Given the substitution pattern, the most probable sites for substitution would be positions 4, 6, and possibly 5, with the precise outcome depending on the specific electrophile and reaction conditions.

The table below outlines common EAS reactions and the expected major products for this compound.

| Reaction | Reagents | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | Mixture of nitro-substituted isomers, primarily at positions 4 and 6. |

| Halogenation | Br₂, FeBr₃ or Cl₂, FeCl₃ | Mixture of halogen-substituted isomers, primarily at positions 4 and 6. |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | Mixture of alkyl-substituted isomers, with potential for steric hindrance influencing product distribution. |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Mixture of acyl-substituted isomers, likely favoring the less sterically hindered positions. |

Sigmatropic Rearrangements in Allyl-Substituted Systems

Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a π-electron system in an intramolecular fashion. libretexts.orgwikipedia.org The most relevant sigmatropic rearrangement for a system like this compound would be a minia.edu.egminia.edu.eg-sigmatropic rearrangement, specifically a Claisen rearrangement, if the allyl group were attached to an oxygen atom on the ring. libretexts.orglibretexts.org

While this compound itself does not undergo a Claisen rearrangement, its precursor, allyl 3-chloro-2-methylphenyl ether, would be expected to undergo a thermal minia.edu.egminia.edu.eg-sigmatropic rearrangement to yield 2-allyl-3-chloro-6-methylphenol. wikipedia.orglibretexts.org This reaction proceeds through a concerted mechanism involving a cyclic transition state. hcpgcollege.edu.in

Another type of sigmatropic rearrangement is the Cope rearrangement, which involves a minia.edu.egminia.edu.eg shift in a 1,5-diene. libretexts.orglibretexts.org While not directly applicable to this compound, this type of reaction is a fundamental process in related allyl-containing systems.

Theoretical studies on minia.edu.egwikipedia.org-sigmatropic rearrangements of allylic selenoxides have shown that methyl substitution at the 2-position of the allyl group can increase the activation barrier due to steric interactions. nih.gov This suggests that the substitution pattern on the allyl group can have a significant impact on the energetics of such rearrangements.

Regioselectivity and Stereoselectivity in Reactions Involving 1 Allyl 3 Chloro 2 Methylbenzene

Directing Effects of Alkyl and Halogen Substituents on Aromatic Electrophilic/Nucleophilic Attack

The benzene (B151609) ring of 1-ALLYL-3-CHLORO-2-METHYLBENZENE is substituted with a methyl group, a chloro group, and an allyl group. The directing effects of these substituents on electrophilic aromatic substitution (EAS) are crucial in determining the position of attack by an incoming electrophile.

Methyl Group (-CH₃): As an alkyl group, the methyl group is an activating group and an ortho, para-director. libretexts.org This is due to its electron-donating inductive effect, which enriches the electron density of the aromatic ring, thereby stabilizing the arenium ion intermediate formed during electrophilic attack. libretexts.orglibretexts.org The increased electron density is most pronounced at the ortho and para positions relative to the methyl group. libretexts.org

Chloro Group (-Cl): The chloro group is a deactivating group, yet it also directs incoming electrophiles to the ortho and para positions. libretexts.orgpressbooks.pub This unique behavior arises from the competition between its inductive and resonance effects. The high electronegativity of chlorine withdraws electron density from the ring inductively, making the ring less reactive than benzene. masterorganicchemistry.com However, the lone pairs on the chlorine atom can be delocalized into the ring through resonance, increasing electron density at the ortho and para positions. pressbooks.pub This resonance effect, while weaker than the inductive effect, is sufficient to direct the electrophile to these positions.

Allyl Group (-CH₂CH=CH₂): The allyl group is generally considered to be a weakly activating group and an ortho, para-director, similar to other alkyl groups.

Combined Effects on Electrophilic Aromatic Substitution:

In this compound, the positions open for substitution are C4, C5, and C6. The directing effects of the existing substituents on these positions are summarized below:

| Position | Directing Effect from -CH₃ (at C2) | Directing Effect from -Cl (at C3) | Combined Influence |

| C4 | ortho | ortho | Strongly activated |

| C5 | meta | para | Moderately activated |

| C6 | para | meta | Strongly activated |

Based on this analysis, electrophilic attack is most likely to occur at the C4 and C6 positions, which are activated by both the methyl and chloro groups. Steric hindrance from the adjacent methyl and allyl groups might slightly disfavor the C6 position, potentially making C4 the most favorable site for substitution.

Aromatic Nucleophilic Substitution:

Aromatic nucleophilic substitution (SNAr) is less common and typically requires the presence of strong electron-withdrawing groups and a good leaving group. In this molecule, the chloro group could potentially act as a leaving group. However, the presence of electron-donating methyl and allyl groups deactivates the ring towards nucleophilic attack, making SNAr reactions unfavorable under normal conditions.

Regiochemical Control in Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions provide a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds. For this compound, there are two primary sites for cross-coupling: the C-Cl bond on the aromatic ring and the allylic system.

Cross-Coupling at the Aromatic C-Cl Bond:

The chloro substituent on the aromatic ring can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. The regioselectivity is predetermined by the position of the chlorine atom at C3. The challenge in these reactions often lies in achieving selective coupling at the aromatic C-Cl bond without affecting the allyl group. The choice of catalyst and reaction conditions is critical. For instance, palladium catalysts with specific phosphine (B1218219) ligands are commonly employed to facilitate these transformations. organic-chemistry.org

Cross-Coupling at the Allyl Group:

The allyl group itself can undergo cross-coupling reactions, often referred to as allylic substitution or allylic alkylation. rsc.org These reactions typically involve the formation of a π-allyl metal complex intermediate. wikipedia.org The regioselectivity of nucleophilic attack on this intermediate (at the α or γ position of the allyl group) is a key consideration.

Factors Influencing Regioselectivity: The outcome of the reaction is influenced by several factors, including the nature of the metal catalyst (e.g., palladium, nickel, copper), the ligands, the nucleophile, and the substituents on the allyl group. rsc.orgnih.gov For instance, in palladium-catalyzed reactions, "soft" nucleophiles tend to attack the less substituted terminus of the π-allyl complex, while "hard" nucleophiles, in the presence of certain ligands, can be directed to the more substituted position.

A study on palladium-catalyzed cross-coupling of allylindium reagents with aryl halides showed that the reaction proceeds efficiently with various substituted aryl halides. organic-chemistry.org While not specific to this compound, this suggests that the allyl group can be a reactive handle for C-C bond formation.

Control of Allylic Rearrangement and Isomerization during Functionalization

The allyl group in this compound can undergo rearrangement or isomerization under various reaction conditions, particularly during functionalization. wikipedia.org

Allylic Rearrangement (Allylic Shift): This is a common process in which the double bond shifts, often during nucleophilic substitution reactions (S_N2'). wikipedia.org For example, a reaction at the γ-carbon of the allyl group can lead to the formation of a product where the double bond has migrated. The formation of an allylic intermediate is key to this rearrangement. wikipedia.org The degree of rearrangement can be influenced by steric hindrance at the initial reaction site. wikipedia.org

Isomerization: The terminal double bond of the allyl group can migrate to an internal position to form a more stable, substituted alkene. This isomerization can be catalyzed by transition metals or acids. academie-sciences.fr For example, iridium(I) complexes are known to catalyze the isomerization of allyl ethers to the corresponding vinyl ethers. pitt.edu

Controlling Rearrangements:

Controlling these rearrangements is crucial for achieving the desired product. The choice of catalyst and reaction conditions plays a pivotal role. For instance, in Claisen rearrangements of allyl phenyl ethers, the electronic nature of the substituents on the aromatic ring can influence the regioselectivity of the rearrangement. skemman.is Electron-donating groups tend to favor migration to the less hindered side, while electron-withdrawing groups favor migration towards the substituent. skemman.is

Influence of Ligand Systems and Reaction Conditions on Stereochemical Outcomes

In reactions that create a new stereocenter, such as those involving the chiral allyl group or asymmetric cross-coupling, the choice of ligand system and reaction conditions is paramount for controlling the stereochemical outcome.

Chiral Ligands: The use of chiral ligands in transition metal-catalyzed reactions is a cornerstone of asymmetric synthesis. nih.gov These ligands can create a chiral environment around the metal center, leading to the preferential formation of one enantiomer of the product. researchgate.net For example, chiral bidentate phosphine ligands like DIOP have been used in nickel-catalyzed enantioselective cross-coupling reactions. nih.gov

Reaction Conditions: Temperature, solvent, and the nature of the reactants can all influence the stereoselectivity of a reaction. For instance, in a study on the S_N2' reaction of (S)-(+)-3-chloro-1-butene-Z-1-d with methylamine, the reaction was found to proceed with syn stereoselectivity, meaning the nucleophile attacks from the same side as the leaving group departs. tennessee.edu This highlights the subtle mechanistic details that can be influenced by the reaction system.

Data on Ligand and Condition Effects:

| Ligand Type | Expected Stereochemical Influence | Example Ligand |

| Chiral Bidentate Phosphines | High enantioselectivity in asymmetric allylic alkylation. | (R,R)-DIOP |

| Bulky Monodentate Phosphines | Can influence regioselectivity in cross-coupling. | t-Bu₃P |

| N-Heterocyclic Carbenes (NHCs) | Strong sigma-donors that can enhance catalytic activity and influence selectivity. | IPr, IMes |

Computational and Theoretical Chemistry Studies of 1 Allyl 3 Chloro 2 Methylbenzene

Density Functional Theory (DFT) Calculations for Molecular Structure and Reactivity

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. acs.org It is widely applied in chemistry and materials science to predict molecular geometries, vibrational frequencies, and various other properties. For molecules like 1-allyl-3-chloro-2-methylbenzene, DFT calculations can provide detailed insights into its structure and reactivity. dtu.dkresearchgate.net

The first step in a computational study is typically geometry optimization, which involves finding the arrangement of atoms that corresponds to the lowest energy. For this compound, this would involve determining the preferred orientation of the allyl group relative to the substituted benzene (B151609) ring.

Studies on similar molecules, like allylbenzene (B44316), have shown that the minimum-energy conformation often has the allyl group's double bond oriented in a specific way relative to the aromatic ring. colostate.edu For instance, in allylbenzene, the allyl group is nearly perpendicular to the plane of the benzene ring. colostate.edu The presence of methyl and chloro substituents on the ring in this compound would influence the precise bond angles and dihedral angles due to steric and electronic effects.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative) This table is illustrative and based on general principles and data from similar compounds. Actual values would require specific DFT calculations for this molecule.

| Parameter | Predicted Value |

|---|---|

| C-C (ring) bond length | ~1.39 - 1.41 Å |

| C-Cl bond length | ~1.74 Å |

| C(ring)-C(allyl) bond length | ~1.51 Å |

| C=C (allyl) bond length | ~1.34 Å |

| C-C-C (ring) bond angle | ~120° |

| Dihedral Angle (Ring-Allyl) | ~90° |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. imperial.ac.uklibretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. libretexts.org The energy gap between the HOMO and LUMO is a measure of the molecule's stability and reactivity; a smaller gap generally indicates higher reactivity.

For this compound, the HOMO is expected to be located primarily on the electron-rich aromatic ring and the allyl group's double bond. The LUMO would likely be distributed over the aromatic ring, with some contribution from the C-Cl antibonding orbital. The substituents (chloro and methyl groups) would modulate the energies of these orbitals. The electron-donating methyl group would raise the HOMO energy, while the electron-withdrawing chloro group would lower both HOMO and LUMO energies.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative) This table is illustrative and based on general principles and data from similar compounds. Actual values would require specific DFT calculations for this molecule.

| Orbital | Predicted Energy (eV) |

|---|---|

| HOMO | ~ -8.5 eV |

| LUMO | ~ -0.5 eV |

| HOMO-LUMO Gap | ~ 8.0 eV |

The spatial distribution of these orbitals would indicate the most likely sites for electrophilic and nucleophilic attack.

A Molecular Electrostatic Potential (MESP) map illustrates the charge distribution within a molecule and is a valuable tool for predicting reactive sites. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.

In this compound, the MESP would likely show a negative potential around the π-system of the benzene ring and the allyl double bond, as well as on the chlorine atom due to its lone pairs. The hydrogen atoms of the methyl group and the allyl group would exhibit a positive potential. This information is crucial for understanding intermolecular interactions and the initial stages of a chemical reaction.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating reaction mechanisms by identifying intermediates and transition states. researchgate.net For reactions involving this compound, such as electrophilic addition to the allyl group or nucleophilic aromatic substitution, DFT calculations can map out the entire reaction pathway.

For instance, in an electrophilic addition reaction, calculations can determine the structure and energy of the transition state, providing insights into the reaction's kinetics. Theoretical studies on the isomerization of allylbenzenes have successfully used DFT to propose catalytic cycles and identify rate-determining steps. bris.ac.uk Similarly, computational studies on the Claisen rearrangement of allyl phenyl ethers have provided a deeper understanding of the reaction mechanism and the factors influencing regioselectivity. uq.edu.auskemman.is

Prediction and Rationalization of Regioselectivity and Reactivity Profiles

The substituents on the benzene ring of this compound play a crucial role in determining its regioselectivity in chemical reactions. The interplay between the electron-donating methyl group and the electron-withdrawing, ortho-para directing chloro group, along with the steric hindrance they impose, will dictate the outcome of reactions such as electrophilic aromatic substitution.

Computational studies on substituted allylbenzenes have shown that both electronic and steric factors influence the regioselectivity of reactions. skemman.is For example, in palladium-catalyzed allylic C-H activation, the electronic nature of substituents on the aromatic ring affects the reaction rate. dtu.dk FMO analysis and MESP maps can be used to predict the most likely sites of reaction, and these predictions can be corroborated by calculating the activation energies for different reaction pathways.

Advanced Spectroscopic Characterization Techniques in Research on Substituted Allylbenzenes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Configurational Assignment

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. For a trisubstituted benzene (B151609) derivative like 1-allyl-3-chloro-2-methylbenzene, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

A full assignment of the molecule's complex NMR spectra is achieved through a combination of 2D correlation experiments. figshare.comyoutube.comsdsu.edu

COSY (Correlation Spectroscopy): This proton-proton correlation experiment reveals which protons are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between the adjacent protons on the allyl chain and between the neighboring protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C coupling). sdsu.eduresearchgate.net It allows for the definitive assignment of each carbon atom that has an attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for piecing together the molecular skeleton by showing correlations between protons and carbons over two to four bonds. youtube.comsdsu.edu This technique would connect the allyl group protons to the aromatic ring at the C1 position, the methyl protons to the C2 position, and establish the relative positions of all substituents by observing long-range correlations across the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing information about the molecule's three-dimensional conformation and the spatial relationship between the allyl and methyl substituents. figshare.com

The following table outlines the expected ¹H and ¹³C NMR chemical shift ranges for the different parts of the this compound molecule.

Interactive Data Table: Predicted NMR Chemical Shifts for this compound

| Group | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Expected COSY Correlations | Expected HMBC Correlations |

|---|---|---|---|---|---|

| Methyl | -CH₃ | ~2.3 | ~15-20 | - | Aromatic C1, C2, C3 |

| Allyl | -CH₂- | ~3.4 | ~35-40 | =CH- | Aromatic C1, C2; =CH- |

| Allyl | =CH- | ~5.9-6.1 | ~135-138 | -CH₂-, =CH₂ | Aromatic C1; =CH₂ |

| Allyl | =CH₂ | ~5.0-5.2 | ~115-118 | =CH- | -CH₂-; =CH- |

| Aromatic | Ar-H | ~7.0-7.3 | ~125-135 | Other Ar-H | Methyl C, Allyl C, other Ar-C |

| Aromatic | Ar-C (Substituted) | - | ~130-145 | - | - |

When experimental data is sparse or assignments are ambiguous, computational methods provide a powerful predictive tool. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with Density Functional Theory (DFT), allows for the ab initio calculation of NMR isotropic shielding values. nih.govbohrium.com These theoretical values can be correlated with experimental chemical shifts to confirm structural assignments. rsc.org For complex substituted benzenes, GIAO calculations can help differentiate between possible isomers by predicting the chemical shifts for each structure, with the correct structure showing the best correlation with measured data. rsc.orgacs.orgconicet.gov.ar

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.govnih.gov For this compound, these spectra would confirm the presence of the key structural motifs. Theoretical calculations at the DFT level are often used to aid in the assignment of complex vibrational spectra. nih.govresearchgate.net

Key expected vibrational modes include:

Aromatic Ring: C-H stretching vibrations typically appear above 3000 cm⁻¹, while C=C stretching vibrations are found in the 1450-1600 cm⁻¹ region.

Allyl Group: The C=C double bond stretch is expected around 1640 cm⁻¹. The vinylic =C-H stretching occurs above 3000 cm⁻¹, and strong out-of-plane bending modes appear in the 910-1000 cm⁻¹ range. ias.ac.innih.govrsc.org

Methyl Group: Symmetric and asymmetric C-H stretching vibrations are expected in the 2850-2980 cm⁻¹ range. researchgate.net

C-Cl Bond: The carbon-chlorine stretching vibration is anticipated in the 550-850 cm⁻¹ region of the spectrum. researchgate.net

Interactive Data Table: Predicted Vibrational Frequencies (cm⁻¹) for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretch | 3000 - 3100 |

| Allyl =C-H | Stretch | 3050 - 3080 |

| Methyl C-H | Stretch | 2850 - 2980 |

| Allyl C=C | Stretch | ~1640 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Allyl =CH₂ | Out-of-plane bend | 910 - 920 |

| Aromatic C-H | Out-of-plane bend | 750 - 900 |

| Aromatic C-Cl | Stretch | 550 - 850 |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. slideshare.netuni-saarland.de For this compound (C₁₀H₁₁Cl), HRMS would confirm the molecular weight and composition.

Furthermore, the fragmentation pattern observed in the mass spectrum gives valuable structural information. uni-saarland.demiamioh.edu Key fragmentation pathways for alkylbenzenes often involve benzylic cleavage. core.ac.ukcore.ac.uk Expected fragmentation for this molecule would include:

Loss of the chlorine atom to give a [M-Cl]⁺ fragment.

Loss of the allyl radical (•C₃H₅) to form a chlorotoluene cation.

Benzylic cleavage to lose a methyl radical (•CH₃), forming a chloro-allyl-benzene cation.

Formation of the tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, a common feature in the mass spectra of alkylbenzenes.

X-ray Diffraction Studies for Crystalline State Molecular Geometry and Packing

Should this compound be rendered in a crystalline form, single-crystal X-ray diffraction would offer the most definitive structural analysis. youtube.comcaltech.edu This technique determines the precise three-dimensional arrangement of atoms in the solid state, providing accurate measurements of bond lengths, bond angles, and torsional angles. nih.govaps.org This data serves as the ultimate benchmark for validating molecular geometries predicted by computational methods. Analysis of the crystal packing reveals intermolecular interactions, such as van der Waals forces or π-stacking, that govern the solid-state structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Vis spectroscopy measures the absorption of light resulting from the promotion of electrons to higher energy levels. hnue.edu.vn The absorption bands in aromatic compounds like this compound are due to π → π* transitions within the benzene ring. up.ac.zaspcmc.ac.in Benzene itself has characteristic absorption bands around 204 nm and 256 nm. spcmc.ac.in The presence of substituents on the ring alters the energy of these transitions, typically causing a shift to longer wavelengths (a bathochromic or red shift). hnue.edu.vnnist.gov The combined electronic effects of the allyl, chloro, and methyl groups on the benzene ring would be expected to shift the primary and secondary absorption bands to wavelengths longer than those observed for unsubstituted benzene. up.ac.zaacs.org

Application of Specialized Spectroscopic Methods for Mechanistic Insights (e.g., transient spectroscopies if applicable to reaction intermediates)

The elucidation of reaction mechanisms for substituted allylbenzenes, such as this compound, often requires the use of advanced spectroscopic techniques capable of detecting and characterizing fleeting intermediates. These transient species, which may exist for only microseconds or nanoseconds, are critical to understanding the reaction pathway. Techniques such as transient absorption spectroscopy and time-resolved NMR spectroscopy are invaluable tools for gaining these mechanistic insights.

Transient absorption (TA) spectroscopy is a powerful method for studying the excited states and reactive intermediates of chemical reactions. princeton.edu In a typical TA experiment, a sample is excited with a short pulse of light (the pump pulse), and the resulting change in absorbance is monitored over time using a second light pulse (the probe pulse). By varying the delay time between the pump and probe pulses, a time-resolved absorption spectrum of the transient species can be constructed.

For instance, in the study of photocatalytic reactions involving substituted allylbenzenes, TA spectroscopy can be used to observe the formation and decay of excited-state catalysts and reaction intermediates. princeton.edurecercat.cat Consider a hypothetical photocatalytic C-O cross-coupling reaction of this compound. Upon photoexcitation, the photocatalyst would transfer energy to the nickel catalyst, which could then react with the allylbenzene (B44316) substrate. TA spectroscopy could potentially identify the transient Ni(III) species formed during the catalytic cycle, providing evidence for an oxidative addition pathway. princeton.edu

Table 1: Hypothetical Transient Absorption Data for a Photocatalytic Reaction of this compound

| Time Delay (μs) | Wavelength (nm) | Absorbance Change (ΔA) | Assignment |

| 0.1 | 410 | 0.05 | Excited State Photocatalyst |

| 1.0 | 520 | 0.03 | Ni(III) Intermediate |

| 10 | 520 | 0.01 | Decay of Ni(III) Intermediate |

This table is a hypothetical representation based on data typically obtained in transient absorption spectroscopy studies of photocatalytic reactions. princeton.edu

In addition to transient absorption spectroscopy, time-resolved NMR spectroscopy can provide detailed structural information about reaction intermediates. researchgate.net By acquiring NMR spectra at various points during a reaction, it is possible to identify and characterize transient species that may not be observable by conventional NMR methods. For example, in the study of the isomerization of allylbenzenes, in-situ NMR has been used to monitor the reaction progress and identify key intermediates. researchgate.net The chemical shifts and coupling constants of the protons and carbons in these intermediates can provide valuable information about their structure and bonding. researchgate.net

Furthermore, techniques like electron paramagnetic resonance (EPR) spectroscopy can be employed to study paramagnetic intermediates, such as radical ions or metal complexes with unpaired electrons, which may be involved in certain reactions of substituted allylbenzenes. nih.gov The g-values and hyperfine coupling constants obtained from EPR spectra can provide detailed information about the electronic structure and environment of the paramagnetic species.

The combination of these specialized spectroscopic methods provides a powerful arsenal (B13267) for elucidating the complex reaction mechanisms of substituted allylbenzenes. By directly observing and characterizing transient intermediates, researchers can gain a deeper understanding of the factors that control the reactivity and selectivity of these important organic transformations. recercat.catuni-regensburg.de

Applications of 1 Allyl 3 Chloro 2 Methylbenzene in Complex Molecule Synthesis and Chemical Transformations

As a Versatile Building Block for Diversely Substituted Aromatic Compounds

The inherent functionalities of 1-allyl-3-chloro-2-methylbenzene make it an attractive starting material for the synthesis of polysubstituted aromatic compounds. The allyl group can be isomerized to a propenyl group, which can then undergo oxidative cleavage to afford a benzaldehyde (B42025) derivative. Furthermore, the chloro substituent can be transformed into a variety of other functional groups through nucleophilic aromatic substitution or cross-coupling reactions, although the presence of the ortho-methyl group may introduce steric hindrance that can influence reactivity.

The strategic manipulation of these functional groups allows for the introduction of diverse substituents onto the aromatic ring. For instance, the chloro group can be replaced by cyano, alkoxy, or amino groups, while the allyl group can be modified through various addition reactions. This versatility enables the synthesis of a library of substituted benzene (B151609) derivatives from a single, readily accessible precursor. The planning of such syntheses often involves a retrosynthetic approach, considering the directing effects of the existing substituents on the regioselectivity of subsequent reactions. libretexts.org

Participation in Intramolecular Cyclization Reactions

The presence of both an allyl group and a halogenated aromatic ring within the same molecule makes this compound a prime candidate for intramolecular cyclization reactions, leading to the formation of new ring systems. These reactions can be initiated through various means, including radical, metal-catalyzed, and photoinduced pathways.

Radical-Mediated Annulations

Radical cyclizations are powerful methods for constructing five- and six-membered rings. cas.cn In the context of this compound, a radical can be generated at the benzylic position of the allyl group or on the aromatic ring. This radical can then add to the double bond of the allyl group in an intramolecular fashion to form a new carbocyclic ring. The efficiency and regioselectivity of such radical annulations can be influenced by the nature of the radical initiator and the reaction conditions. thieme-connect.com While specific examples involving this compound are not extensively documented, the general principles of radical cyclization suggest its potential to form substituted di- or tetralin ring systems.

| Radical Initiator | Proposed Product Type | Potential Advantages |

| Azobisisobutyronitrile (AIBN) | Dihydronaphthalene derivatives | Mild reaction conditions |

| Tri-n-butyltin hydride (Bu3SnH) | Tetralin derivatives | High efficiency for certain substrates |

| Photoredox Catalysis | Varies with catalyst and conditions | Green and sustainable approach |

Metal-Catalyzed Cyclizations (e.g., Palladium-catalyzed cascade cyclization/allylation)

Palladium-catalyzed reactions are renowned for their ability to facilitate the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. rsc.orgvu.nl Palladium-catalyzed cascade cyclizations, in particular, are powerful tools for the rapid assembly of polycyclic scaffolds. rsc.org For a substrate like this compound, a palladium catalyst can initiate a cascade reaction involving the intramolecular carbopalladation of the allyl group followed by a subsequent coupling reaction. nih.gov This can lead to the formation of complex polycyclic structures in a single synthetic operation. The specific outcome of such a reaction would depend on the palladium catalyst system employed, including the choice of ligands and additives. vu.nl

| Catalyst System | Potential Reaction Pathway | Expected Product Class |

| Pd(OAc)2 / PPh3 | Heck-type intramolecular cyclization | Fused bicyclic systems |

| Pd(dba)2 / Xantphos | Carbopalladation/cross-coupling cascade | Substituted indanes or tetralins |

| PdCl2(dppf) | Cyclization followed by allylation | Allylated cyclic compounds |

Photoinduced Cyclization Pathways

Photoinduced reactions offer an alternative, often milder, approach to initiating chemical transformations. In the case of this compound, irradiation with light of an appropriate wavelength could potentially induce an intramolecular [2+2] cycloaddition between the allyl group and the aromatic ring, although this is generally a less common pathway for non-activated arenes. A more plausible photoinduced pathway would involve the generation of a radical species, similar to radical-mediated annulations, which could then undergo cyclization. Photoredox catalysis, in particular, has emerged as a powerful tool for a variety of synthetic transformations, including those involving radical intermediates. mdpi.com

Precursor for Heterocyclic Ring Systems

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. nih.govmsu.educhim.it The functional groups present in this compound can be strategically manipulated to serve as a precursor for the synthesis of various heterocyclic ring systems. For example, oxidation of the allyl group to a carboxylic acid, followed by reaction with a suitable binucleophile, could lead to the formation of fused heterocyclic systems. Additionally, the chloro group can be displaced by nitrogen or oxygen nucleophiles to initiate the formation of nitrogen- or oxygen-containing heterocycles. The synthesis of quinazolines, for instance, often involves the cyclization of appropriately substituted anilines. nih.gov While direct routes from this compound are not explicitly detailed, its derivatization into a suitable aniline (B41778) precursor is a feasible synthetic strategy.

Derivatization to Other Functional Groups (e.g., Aminocarbonylation to tertiary amides from allylic/benzylic halides)

The reactivity of the allylic and benzylic positions of this compound allows for its derivatization into a range of other functional groups. khanacademy.org For instance, the allylic C-H bonds can be functionalized through various transition-metal-catalyzed reactions. A particularly relevant transformation is the conversion of the allyl group into an allylic halide, which can then undergo further reactions. One such reaction is aminocarbonylation, a process that introduces a carbonyl and an amino group to form an amide. Palladium-catalyzed aminocarbonylation of allylic halides is a well-established method for the synthesis of β,γ-unsaturated amides. While the direct aminocarbonylation of this compound is not a straightforward process, its conversion to an allylic or benzylic halide intermediate would open up pathways for such derivatizations, leading to the formation of tertiary amides. google.com

Utility in the Synthesis of Biologically Active Compounds or Natural Product Analogues

While direct applications of this compound in the synthesis of complex, biologically active molecules are not extensively documented in publicly available research, the structural motifs it contains—an allyl group and a chlorinated aromatic ring—are pivotal in the construction of various pharmacologically significant compounds. The strategic placement of these functional groups provides a chemical handle for a variety of transformations, making related structures valuable intermediates in medicinal chemistry. Research into analogous compounds, particularly those incorporating an allyl group on a nitrogen-containing heterocycle, reveals a pathway to potent and selective therapeutic agents.

Notably, the indazole scaffold, a bicyclic system composed of a benzene ring fused to a pyrazole (B372694) ring, has emerged as a privileged structure in drug discovery. nih.gov The introduction of an allyl group to the indazole nucleus, often in combination with other substituents like chlorine, has led to the development of compounds with significant biological activities, particularly in the realm of oncology. nih.govnih.gov

Research Findings on Allyl-Indazole Derivatives

A significant area of investigation has been the synthesis of N-substituted indazole derivatives, where the allyl group is attached to one of the nitrogen atoms of the pyrazole ring. These compounds have been explored for their potential as anticancer agents. For instance, a series of N-[6-indazolyl]arylsulfonamides and N-[alkoxy-6-indazolyl]arylsulfonamides have been synthesized and evaluated for their antiproliferative and apoptotic activities. nih.gov

In one study, the synthesis of N-(2-allyl-2H-indazol-6-yl)-4-methoxybenzenesulfonamide was achieved through the reduction of 2-allyl-6-nitroindazole followed by coupling with 4-methoxybenzenesulfonyl chloride. nih.gov This compound, along with other analogues, demonstrated significant antiproliferative activity against human tumor cell lines. nih.gov

The synthesis of a related compound, N-(1-allyl-3-chloro-4-ethoxy-1H-indazol-5-yl)-4-methylbenzenesulfonamide, has also been reported. researchgate.net Its synthesis involved the reduction of 1-allyl-3-chloro-5-nitroindazole, which was then reacted with an appropriate arylsulfonyl chloride. researchgate.net While the specific biological activity of this compound is not detailed in the available literature, the broader class of N-[7(6)-indazolyl]arylsulfonamides has shown promising antiproliferative activity against various human and murine cell lines. researchgate.net

These findings underscore the importance of the allyl-indazole moiety as a key pharmacophore. The allyl group can influence the compound's binding affinity to biological targets and its metabolic stability. mdpi.com The chloro substituent can also play a crucial role in modulating the electronic properties and bioavailability of the molecule.

The general synthetic strategy for these biologically active indazoles involves the initial preparation of a substituted nitroindazole, followed by alkylation with an allyl halide, reduction of the nitro group to an amine, and subsequent sulfonamide formation. nih.govresearchgate.net

Biological Activity of Synthesized Indazole Sulfonamide Derivatives

The following table summarizes the in vitro antiproliferative activity of selected N-indazolyl-benzenesulfonamide derivatives against various cancer cell lines. The data highlights the potency of these compounds and the influence of different substituents on their biological effect.

| Compound | Target Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |

|---|---|---|---|---|

| N-(2-allyl-2H-indazol-6-yl)-4-methoxybenzenesulfonamide | A2780 (ovarian carcinoma) | 4.21 | Induces apoptosis, causes G2/M phase cell cycle arrest | nih.gov |

| N-(2-allyl-2H-indazol-6-yl)-4-methoxybenzenesulfonamide | A549 (lung adenocarcinoma) | 18.6 | Induces apoptosis, causes G2/M phase cell cycle arrest | nih.gov |

| N-[7-ethoxy-2-(4-methyl-benzyl)-2H-indazol-6-yl]-4-methyl-benzenesulfonamide | A2780 (ovarian carcinoma) | Not specified | Induces apoptosis, causes G2/M phase cell cycle arrest | nih.gov |

| N-(6-indazolyl)benzenesulfonamide derivative 2c | A2780, A549, P388 | 0.50 - 1.83 | Induces apoptosis via p53 and bax upregulation, G2/M phase block | nih.gov |

| N-(6-indazolyl)benzenesulfonamide derivative 3c | A2780, A549, P388 | 0.58 - 5.83 | Induces apoptosis via p53 and bax upregulation, G2/M phase block | nih.gov |

The data clearly indicates that the N-allyl indazole core is a viable starting point for the development of potent anticancer agents. The ability of these compounds to induce apoptosis and disrupt the cell cycle in cancer cells makes them promising candidates for further preclinical and clinical investigation. nih.govnih.gov The synthesis of such derivatives highlights a potential, albeit indirect, application pathway for precursors like this compound in the generation of complex, biologically active molecules.

Future Research Directions and Emerging Areas of Investigation

Development of Asymmetric Catalytic Transformations Utilizing the Compound

The chiral functionalization of the allylic group in 1-allyl-3-chloro-2-methylbenzene is a significant area for future research. The development of asymmetric catalytic systems can lead to the synthesis of enantiomerically enriched products, which are of paramount importance in the pharmaceutical and agrochemical industries.

Current research in asymmetric catalysis often focuses on the use of transition metal catalysts and organocatalysts. For instance, palladium-catalyzed asymmetric allylic alkylation is a powerful tool for forming C-C bonds. researchgate.net Future work could involve the application of chiral palladium complexes to catalyze the reaction of this compound with various nucleophiles, leading to a range of chiral derivatives. Similarly, the exploration of organocatalysis, which utilizes small organic molecules as catalysts, offers a metal-free alternative for asymmetric transformations. beilstein-journals.orgsioc-journal.cn Chiral Brønsted acids or Lewis bases could be investigated for their ability to activate the allyl group towards enantioselective additions.

A key challenge in the asymmetric catalysis of allylic compounds is controlling regioselectivity and enantioselectivity, especially in unsymmetrical molecules like this compound. youtube.com Future studies should aim to develop highly selective catalysts that can differentiate between the two ends of the allyl group and deliver products with high enantiomeric excess.

Integration of Green Chemistry Principles in Synthetic Routes

The principles of green chemistry are increasingly guiding the development of new synthetic methods to minimize environmental impact. Future research on this compound should prioritize the integration of these principles.

This includes the use of environmentally benign solvents, such as water, ionic liquids, or supercritical fluids, to replace hazardous organic solvents. semanticscholar.org The development of solvent-free reaction conditions or the use of high-pressure techniques (barochemistry) could also contribute to greener synthetic processes. rsc.org

Furthermore, the design of catalytic systems that operate under mild conditions (e.g., lower temperatures and pressures) and with high atom economy will be crucial. The use of reusable catalysts, such as those immobilized on solid supports, can also enhance the sustainability of synthetic routes involving this compound.

Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The discovery and development of novel catalytic systems are central to advancing the synthetic utility of this compound. While palladium has been a workhorse in allylic functionalization, exploring other transition metals could lead to new and improved transformations. durham.ac.uk For example, iridium catalysts have shown promise in the regioselective allylic C-H functionalization of allylbenzene (B44316) derivatives. acs.org Investigating the reactivity of this compound with such catalysts could open up new avenues for direct C-H bond activation.

The use of N-heterocyclic carbenes (NHCs) as ligands for transition metal catalysts has gained significant attention due to their strong σ-donating properties and steric tunability. rsc.org Designing novel NHC-metal complexes tailored for reactions of this compound could lead to catalysts with superior activity and selectivity. Additionally, the development of 3D-printed catalysts embedded with Lewis acids offers an innovative approach to simplify reaction protocols and improve reusability. ucl.ac.uk

Investigation of Unexplored Reactivity Modes

The unique substitution pattern of this compound allows for the exploration of various reactivity modes beyond simple allylic functionalization. The interplay between the allyl group, the chloro substituent, and the methyl group can lead to interesting and potentially novel chemical transformations.

For instance, the presence of the chloro and methyl groups on the aromatic ring can influence the regioselectivity of electrophilic aromatic substitution reactions. The allylic double bond can also participate in cycloaddition reactions. Furthermore, the benzylic C-H bonds of the methyl group offer another site for functionalization through radical or transition-metal-catalyzed pathways. libretexts.org The potential for intramolecular reactions, where the allyl group reacts with another part of the molecule, could also be a fruitful area of investigation. Understanding the factors that control the competition between different reaction pathways will be a key research focus. stackexchange.com

Advanced Computational Predictions for Reaction Design and Optimization

Computational chemistry has become an indispensable tool in modern organic synthesis, enabling the prediction of reaction outcomes and the rational design of catalysts and reaction conditions. researchgate.net Density Functional Theory (DFT) calculations can be employed to study the reaction mechanisms of various transformations involving this compound. scielo.brnih.gov

These computational studies can provide valuable insights into the transition state geometries, activation energies, and the factors that govern selectivity. For example, DFT calculations can help in understanding the origin of enantioselectivity in asymmetric catalytic reactions by modeling the interactions between the substrate, catalyst, and reagents. nih.gov This knowledge can then be used to design more effective catalysts and optimize reaction conditions to achieve higher yields and selectivities. The use of computational screening can also accelerate the discovery of novel catalysts and reaction pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |